2'-Deoxy-2'-fluorocytidine Hydrate
CAS No.: 1820580-34-4
Cat. No.: VC2851426
Molecular Formula: C9H14FN3O5
Molecular Weight: 263.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820580-34-4 |
---|---|
Molecular Formula | C9H14FN3O5 |
Molecular Weight | 263.22 g/mol |
IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate |
Standard InChI | InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1 |
Standard InChI Key | KUYKYENKWWNPHG-IAIGYFSYSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.O |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O |
Introduction
Chemical Identity and Structure
2'-Deoxy-2'-fluorocytidine Hydrate (CAS No. 1820580-34-4) is characterized by the molecular formula C9H14FN3O5 and a molecular weight of 263.22 g/mol . This compound is derived from cytidine, with a key modification being the substitution of a fluorine atom at the 2' position of the ribose sugar component. The IUPAC name for this compound is 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate .
The compound exists in two primary forms: the hydrated form discussed here and its anhydrous counterpart, 2'-Fluoro-2'-deoxycytidine (CAS No. 10212-20-1), which has the molecular formula C9H12FN3O4 and a molecular weight of 245.21 g/mol . The structural configuration incorporates specific stereochemistry, as reflected in its InChI key KUYKYENKWWNPHG-IAIGYFSYSA-N.
Chemical Identifiers
The following table provides a comprehensive overview of the chemical identifiers for 2'-Deoxy-2'-fluorocytidine Hydrate:
Identifier | Hydrate Form | Anhydrous Form |
---|---|---|
CAS Number | 1820580-34-4 | 10212-20-1 |
Molecular Formula | C9H14FN3O5 | C9H12FN3O4 |
Molecular Weight | 263.22 g/mol | 245.21 g/mol |
PubChem CID | 70699459 | 101507 |
InChI Key | KUYKYENKWWNPHG-IAIGYFSYSA-N | NVZFZMCNALTPBY-XVFCMESISA-N |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O | OC[C@H]1OC@@HC@H[C@@H]1O |
Physical and Chemical Properties
2'-Deoxy-2'-fluorocytidine Hydrate appears as a white to off-white crystalline powder with specific physical and chemical characteristics that influence its behavior in laboratory settings . Understanding these properties is crucial for researchers working with this compound.
Physical Properties
The compound has a melting point of approximately 167°C and a predicted boiling point of 500.1±60.0°C . Its density is estimated at 1.82±0.1 g/cm³ . The refractive index has been measured at 80° (C=1, MeOH) .
Solubility and Stability
The compound demonstrates solubility in polar organic solvents including DMSO and methanol . Its water solubility is approximately 5 mg/mL (20.39 mM), achievable with ultrasonic treatment, warming, and heating to 60°C . For optimal stability, it should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Acid-Base Properties
The predicted pKa value for 2'-Deoxy-2'-fluorocytidine is 12.84±0.70, indicating its behavior as a weak acid in solution . This property has implications for its chemical interactions and potential reactivity in various experimental conditions.
Structural Relationships and Comparisons
2'-Deoxy-2'-fluorocytidine Hydrate belongs to a family of fluorinated nucleosides that share similar structural characteristics but demonstrate varying biological activities. Comparing these related compounds provides valuable insights into structure-activity relationships.
Related Compounds
The parent compound of 2'-Deoxy-2'-fluorocytidine Hydrate is 2'-Fluoro-2'-deoxycytidine (CID 101507), which lacks the water of hydration . Another closely related compound is Gemcitabine (CAS No. 95058-81-4), a well-established anticancer agent used in clinical practice. Gemcitabine differs from 2'-Deoxy-2'-fluorocytidine by having two fluorine atoms at the 2' position instead of one.
Structural Significance
The fluorine substitution at the 2' position is a critical structural feature that influences the compound's biological activity. Fluorination of nucleosides typically enhances metabolic stability, potentially improving pharmacokinetic properties and resistance to enzymatic degradation. The stereochemical configuration at multiple chiral centers (2R,3R,4R,5R) also plays a significant role in determining biological recognition and activity .
Research Applications
While specific data on the biological effects of 2'-Deoxy-2'-fluorocytidine Hydrate are relatively limited compared to its related compounds, emerging research suggests promising applications, particularly in cancer research.
Cancer Research
The compound has been described as having "potent anti-cancer activity" . This aligns with the established mechanisms of related fluorinated nucleosides like Gemcitabine, which induces replication stress in cancer cells. The specific mechanisms of action for 2'-Deoxy-2'-fluorocytidine Hydrate may involve DNA incorporation and subsequent disruption of DNA synthesis, though detailed studies explicitly focusing on this compound are still developing.
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